2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a compound that belongs to the class of quinoline derivatives. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications. This compound is known for its potential use in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst, such as copper(I) iodide (CuI), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. Additionally, the scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often required to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the tetrahydro structure, making it less stable.
5,6,7,8-Tetrahydroquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline: Similar structure but without the amine group, affecting its chemical behavior.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinoline structure. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F3N2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h4-5,7H,1-3,14H2 |
InChI Key |
VZPXCLWPQWQQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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